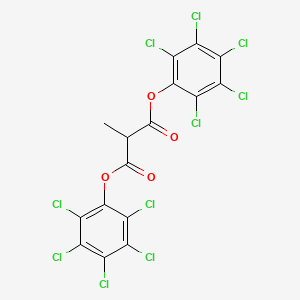![molecular formula C22H19FO B14555013 1,1'-[3-(4-Fluorophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene CAS No. 62214-60-2](/img/structure/B14555013.png)
1,1'-[3-(4-Fluorophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-(4-Fluorophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene typically involves the reaction of 4-fluorobenzaldehyde with methoxypropene in the presence of a suitable catalyst. The reaction conditions may include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-[3-(4-Fluorophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-[3-(4-Fluorophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[3-(4-Fluorophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The methoxypropene group may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[3-(4-Chlorophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene
- 1,1’-[3-(4-Bromophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene
- 1,1’-[3-(4-Methylphenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene
Uniqueness
1,1’-[3-(4-Fluorophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene is unique due to the presence
Properties
CAS No. |
62214-60-2 |
|---|---|
Molecular Formula |
C22H19FO |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-fluoro-4-(1-methoxy-1,3-diphenylprop-2-enyl)benzene |
InChI |
InChI=1S/C22H19FO/c1-24-22(19-10-6-3-7-11-19,20-12-14-21(23)15-13-20)17-16-18-8-4-2-5-9-18/h2-17H,1H3 |
InChI Key |
PQFFZBARJBHZAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(C=CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Benzamido-2-hydroxypropyl)amino]benzoic acid](/img/structure/B14554947.png)



![14-(Cyclohexylimino)dispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14554972.png)
![3-[(4-Carbamoylbenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14554974.png)

![6-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14554984.png)


![N-[2-(dimethylamino)ethyl]-N-ethylnitramide;perchloric acid](/img/structure/B14554992.png)
![5-([1,1'-Biphenyl]-4-yl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14555003.png)
![Ethyl [1-(3-cyanopropyl)piperidin-2-yl]acetate](/img/structure/B14555009.png)
![2-{[(Butan-2-yl)oxy]methyl}oxirane](/img/structure/B14555010.png)
